(4-(N-Methylsulfamoyl)phenyl)boronic acid
Overview
Description
(4-(N-Methylsulfamoyl)phenyl)boronic acid is an organic compound with the molecular formula C7H10BNO4S It is a boronic acid derivative that features a phenyl ring substituted with a boronic acid group and an N-methylsulfamoyl group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that Methyl 4-boronobenzenesulfonamide could potentially be involved in similar biochemical reactions.
Pharmacokinetics
The compound is described as a solid and is recommended to be stored in an inert atmosphere at 2-8 degrees celsius , which may suggest certain stability and solubility characteristics.
Result of Action
The potential involvement of this compound in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of carbon–carbon bonds .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8 degrees celsius , suggesting that temperature and atmospheric conditions could potentially impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-Methylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with N-methylsulfonamide, followed by a borylation reaction. The process can be summarized as follows:
N-Methylsulfonamide Formation: 4-bromoaniline is reacted with N-methylsulfonamide in the presence of a base such as sodium hydride or potassium carbonate to form the N-methylsulfamoyl intermediate.
Borylation: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(N-Methylsulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, DMSO).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(N-Methylsulfamoyl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of boronate affinity materials for applications in separation, sensing, and imaging.
Biological Research: The compound is studied for its interactions with biomolecules, such as proteins and nucleic acids, and its potential use in diagnostic assays.
Comparison with Similar Compounds
(4-(N-Methylsulfamoyl)phenyl)boronic acid can be compared with other boronic acid derivatives:
Phenylboronic Acid: Lacks the N-methylsulfamoyl group, making it less versatile in certain synthetic applications.
(4-Methanesulfonyl)phenylboronic Acid: Similar structure but with a methanesulfonyl group instead of N-methylsulfamoyl, affecting its reactivity and binding properties.
(4-Formylphenyl)boronic Acid: Contains a formyl group, which introduces different reactivity and applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-(methylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOQZHSIBBHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656972 | |
Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226396-31-2 | |
Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Methylamino)sulphonyl]benzene boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.